Cytotoxicity Profile Differentiates Xanthone V1a from Co-occurring Xanthones
Xanthone V1a (compound 11) demonstrates a distinct cytotoxicity profile against a panel of human digestive system tumor cell lines. In a direct head-to-head comparison within the same experimental study, Xanthone V1a exhibited significant cytotoxicity against HCT-116 (colon), SMMC-7721 (hepatoma), and SGC-7901 (gastric) cell lines with an IC50 range of 1.3–9.8 µg/mL [1]. In contrast, comparator compounds cudraxanthone M (10) and toxyloxanthone C (12) showed inhibitory effects against a different panel that included HCT-116, SMMC-7721, SGC-7901, and additionally BGC-823 (gastric) with a distinct IC50 range of 1.6–11.8 µg/mL [2].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.3–9.8 µg/mL |
| Comparator Or Baseline | Cudraxanthone M and Toxyloxanthone C: 1.6–11.8 µg/mL |
| Quantified Difference | Xanthone V1a shows a lower minimum IC50 (1.3 µg/mL) and a different cell line selectivity profile (active on 3 lines vs. comparator activity on 4 lines) |
| Conditions | Human digestive tumor cell lines (HCT-116, SMMC-7721, SGC-7901, BGC-823); MTT assay; 48-hour exposure |
Why This Matters
Selecting Xanthone V1a over cudraxanthone M or toxyloxanthone C is justified when experimental design requires a compound with preferential activity against HCT-116, SMMC-7721, and SGC-7901 cells without BGC-823 activity, or when a lower minimum inhibitory concentration is desirable.
- [1] Zou, Y.S., et al. (2004). Cytotoxic isoprenylated xanthones from Cudrania tricuspidata. Bioorganic & Medicinal Chemistry, 12(8), 1947-1953. View Source
- [2] Zou, Y.S., et al. (2004). Cytotoxic isoprenylated xanthones from Cudrania tricuspidata. Bioorganic & Medicinal Chemistry, 12(8), 1947-1953. View Source
